molecular formula C13H28ClNO2 B14697556 Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 25217-59-8

Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B14697556
CAS No.: 25217-59-8
M. Wt: 265.82 g/mol
InChI Key: HEESXQXBZNWYTE-UHFFFAOYSA-N
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Description

Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is derived from valeric acid, which is a straight-chain alkyl carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride involves several steps. The starting material, 2,2-dimethylvaleric acid, is first esterified with 2-(diethylamino)ethanol. This reaction typically requires an acid catalyst and is carried out under reflux conditions. The ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active valeric acid derivative. This compound can then interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Valeric acid: A straight-chain alkyl carboxylic acid with similar chemical properties.

    2,2-Dimethylvaleric acid: A derivative of valeric acid with additional methyl groups.

    2-(Diethylamino)ethanol: A precursor used in the synthesis of the ester.

Uniqueness

Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific ester and amine functional groups. These groups confer distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

CAS No.

25217-59-8

Molecular Formula

C13H28ClNO2

Molecular Weight

265.82 g/mol

IUPAC Name

2-(diethylamino)ethyl 2,2-dimethylpentanoate;hydrochloride

InChI

InChI=1S/C13H27NO2.ClH/c1-6-9-13(4,5)12(15)16-11-10-14(7-2)8-3;/h6-11H2,1-5H3;1H

InChI Key

HEESXQXBZNWYTE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C(=O)OCCN(CC)CC.Cl

Origin of Product

United States

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